Teglarinad was initially developed by researchers exploring new treatments for inflammatory and autoimmune diseases. Its discovery is part of a broader effort to identify compounds that can modulate immune responses and alleviate symptoms associated with chronic conditions.
Teglarinad belongs to the class of phosphodiesterase inhibitors, specifically targeting phosphodiesterase 4. This classification places it among other compounds used in the treatment of respiratory diseases, such as chronic obstructive pulmonary disease and asthma, as well as in inflammatory disorders.
The synthesis of Teglarinad involves several key steps that utilize standard organic synthesis techniques. The most common method reported includes:
Detailed synthetic pathways often involve multi-step reactions, including:
These methods are optimized to maximize yield while minimizing by-products.
Teglarinad has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The compound's structure can be represented as follows:
The three-dimensional conformation of Teglarinad allows it to fit into the active site of phosphodiesterase 4 effectively, which is critical for its inhibitory action. X-ray crystallography and computational modeling studies have been employed to elucidate its binding interactions.
Teglarinad undergoes various chemical reactions typical for phosphodiesterase inhibitors:
Research has shown that Teglarinad exhibits stability under physiological conditions but may undergo modifications in the presence of certain enzymes, leading to metabolites with altered activity profiles.
The mechanism by which Teglarinad exerts its effects involves:
Studies have demonstrated that Teglarinad can significantly reduce markers of inflammation in preclinical models, supporting its potential therapeutic use in inflammatory diseases.
Relevant analyses have shown that these properties influence its formulation as a pharmaceutical agent.
Teglarinad has been investigated for various scientific applications:
Teglarinad chloride (GMX1777; chemical name: [4-[[N'-[6-(4-chlorophenoxy)hexyl]-N-cyanocarbamimidoyl]amino]pyridin-1-ium-1-yl]methyl 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate chloride) is a water-soluble prodrug with the molecular formula C₃₀H₄₃Cl₂N₅O₈ and a molecular weight of 672.60 g/mol. It features a carbonate ester linkage that undergoes rapid hydrolytic cleavage in vivo to release the active metabolite GMX1778 (previously designated CHS828), a cyanoguanidine compound [3] [6] [9]. The compound’s structure includes a chlorophenoxyhexyl chain and a pyridylguanidine moiety, critical for binding to nicotinamide phosphoribosyltransferase (NAMPT) [9].
Key Chemical Properties:
Property | Value |
---|---|
CAS Number (chloride) | 432037-57-5 |
IUPAC Name | [4-[[N'-[6-(4-chlorophenoxy)hexyl]-N-cyanocarbamimidoyl]amino]pyridin-1-ium-1-yl]methyl 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate chloride |
Solubility | Soluble in DMSO (>66 mg/mL) |
Storage Conditions | -20°C (long-term stability) |
Appearance | White to off-white solid |
Pharmacologically, teglarinad functions as a bioreversible prodrug designed for intravenous administration. After infusion, it rapidly converts to GMX1778 with a plasma half-life of <0.7 hours in murine models. GMX1778 achieves steady-state plasma concentrations of ~1 μg/mL at therapeutic doses (75 mg/kg over 24 hours), sufficient to deplete tumor NAD+ pools by >80% [1] [3]. The active metabolite GMX1778 exhibits phosphoribosylation by NAMPT itself, enhancing cellular retention and sustained target inhibition [2] [10].
Table 1: Key Chemical and Pharmacokinetic Properties of Teglarinad Chloride
Parameter | Specification |
---|---|
Molecular Formula | C₃₀H₄₃Cl₂N₅O₈ |
Exact Mass | 672.60 g/mol |
Prodrug Conversion | Hydrolytic cleavage to GMX1778 (t₁/₂ <0.7 h) |
Steady-State (Cₛₛ) | ~1 μg/mL (GMX1778 at 75 mg/kg dose) |
Primary Excretion | Hepatic/Biliary |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1